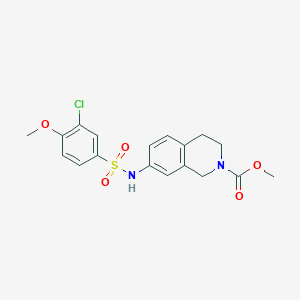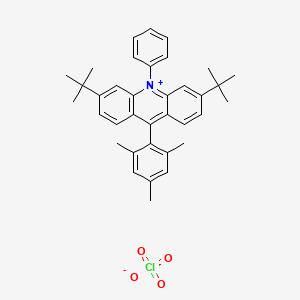![molecular formula C13H11FN2OS B2963448 (6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3-fluoropyridin-4-yl)methanone CAS No. 1714016-41-7](/img/structure/B2963448.png)
(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3-fluoropyridin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3-fluoropyridin-4-yl)methanone, also known as DTPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DTPM is a small molecule inhibitor that targets the protein kinase CK2, which is involved in several cellular processes, including cell growth, differentiation, and apoptosis.
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis and structural characterization of compounds involving fluoro, pyridinyl, and methanone groups have been extensively studied, providing a foundational understanding of their applications in scientific research. The synthesis process often involves multi-step reactions, including substitution reactions, to obtain the target compounds. These compounds are then subjected to various spectroscopic methods such as FTIR, NMR spectroscopy, and mass spectrometry for structure confirmation. Crystallographic and conformational analyses through X-ray diffraction and density functional theory (DFT) calculations further validate the molecular structures and offer insights into the physicochemical properties of these compounds (Huang et al., 2021).
Chemical Reactions and Molecular Properties
The reactions of pyridine with various reagents have demonstrated the production of a mixture of products, depending on the solvent used. This highlights the versatility and complexity of reactions involving pyridinyl compounds. Furthermore, the study of the molecular electrostatic potential and frontier molecular orbitals through DFT provides valuable information on the electronic structure of these compounds, which is crucial for understanding their reactivity and interactions with other molecules (Stavber & Zupan, 1990).
Catalysis and Synthesis Applications
The development of novel synthesis methods for structurally complex molecules is a significant area of research. For instance, the synthesis of 3-aryl-2-sulfanylthienopyridines from aryl(halopyridinyl)methanones showcases the application of these compounds in creating molecules with potential therapeutic applications. The multi-step synthesis involves the introduction of sulfanyl groups and subsequent reactions to form the desired thienopyridine derivatives, demonstrating the synthetic utility of pyridinyl methanone compounds in constructing heterocyclic structures (Kobayashi et al., 2013).
Antimicrobial and Antimycobacterial Activity
The exploration of new compounds with antimicrobial and antimycobacterial activities is crucial for addressing the challenge of drug-resistant pathogens. Compounds derived from pyridinyl methanone have been synthesized and evaluated for their biological activities. These studies have led to the identification of compounds with promising antimicrobial properties, indicating the potential of these molecules in the development of new therapeutic agents (Kumar et al., 2012).
properties
IUPAC Name |
6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(3-fluoropyridin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2OS/c14-11-7-15-4-1-10(11)13(17)16-5-2-12-9(8-16)3-6-18-12/h1,3-4,6-7H,2,5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCMWFXXJVYYEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C(=O)C3=C(C=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[7-(4-chlorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2963367.png)
![Ethyl 3-(cyanomethoxy)pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2963370.png)

![2-(2-amino-2-oxoethyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2963375.png)
![N-(4-chlorophenyl)-N-(3-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2963376.png)

![1-(4-ethoxyphenyl)-3-(3-nitrobenzyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2963380.png)
![1-(Benzenesulfonyl)-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2963381.png)
![7-cyclopropyl-5-((2-fluorobenzyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2963383.png)
![4-Amino-3-[(2-fluorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one](/img/structure/B2963385.png)


